

A Technical Guide to the Physicochemical Properties of (R)-Praziquantel-d11

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Compound of Interest

Compound Name: (R)-Praziquantel-d11

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **(R)-Praziquantel-d11**, a deuterated isotopologue of the active enantiomer of Praziquantel. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and pharmacokinetic analyses where **(R)-Praziquantel-d11** is utilized as an internal standard.

Core Physicochemical Properties

(R)-Praziquantel-d11 is the deuterated form of (R)-Praziquantel, the levorotatory enantiomer of Praziquantel, which is responsible for its anthelmintic activity. The deuteration is typically on the cyclohexyl group, which enhances its utility in mass spectrometry-based bioanalytical methods by providing a distinct mass shift from the non-labeled compound.

Table 1: General Properties of **(R)-Praziquantel-d11**

Property	Value	Source
Chemical Name	(11bR)-2-(Cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one	[1]
Molecular Formula	C ₁₉ H ₁₃ D ₁₁ N ₂ O ₂	[2]
Molecular Weight	323.47 g/mol	[2]
CAS Number	1399880-38-6	[1][2]
Appearance	White to off-white solid (presumed)	General knowledge
Isotopic Purity	≥98%	[2]

Table 2: Physicochemical Data of (R)-Praziquantel and its Deuterated Analog

Property	(R)-Praziquantel	(R)-Praziquantel-d11	Source
Melting Point	~110 °C	Not experimentally determined; expected to be similar to the non-deuterated form.	[3]
Aqueous Solubility	Sparingly soluble (0.40 mg/mL at 25 °C for racemic Praziquantel)	Not experimentally determined; expected to be similar to the non-deuterated form.	[3]
Solubility in Organic Solvents	Soluble in ethanol (97 mg/mL) and chloroform (567 mg/mL) for racemic Praziquantel.	Soluble in DMSO, Methanol, and Chloroform.	[3]
LogP	2.7 (for racemic Praziquantel)	Not experimentally determined.	[3]
pKa	Not available (Praziquantel has no readily ionizable groups)	Not applicable	[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like **(R)-Praziquantel-d11** are crucial for quality control and formulation development. Below are generalized, standard methodologies.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity. A common method is the capillary melting point test.

Methodology:

- A small, finely powdered sample of **(R)-Praziquantel-d11** is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.^{[4][5]}

Methodology:

- An excess amount of solid **(R)-Praziquantel-d11** is added to a known volume of purified water in a sealed flask.
- The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.^[4]
- After equilibration, the suspension is filtered to remove undissolved solid.
- The concentration of **(R)-Praziquantel-d11** in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.^[4]

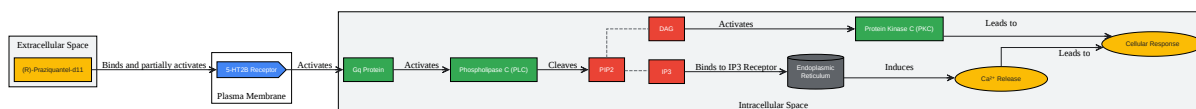
pKa Determination

Praziquantel does not possess strongly acidic or basic functional groups that would ionize under physiological pH ranges.^[3] Therefore, pKa determination is generally not applicable.

Biological Activity and Signaling Pathway

(R)-Praziquantel is the active enantiomer that exerts the anthelmintic effect.[2] It is also known to interact with host receptors. Specifically, (R)-Praziquantel acts as a partial agonist on the human 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B).[2] This interaction is relevant for understanding potential host-mediated effects of the drug.

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[6] The activation of this pathway leads to a cascade of intracellular events culminating in an increase in intracellular calcium concentration.

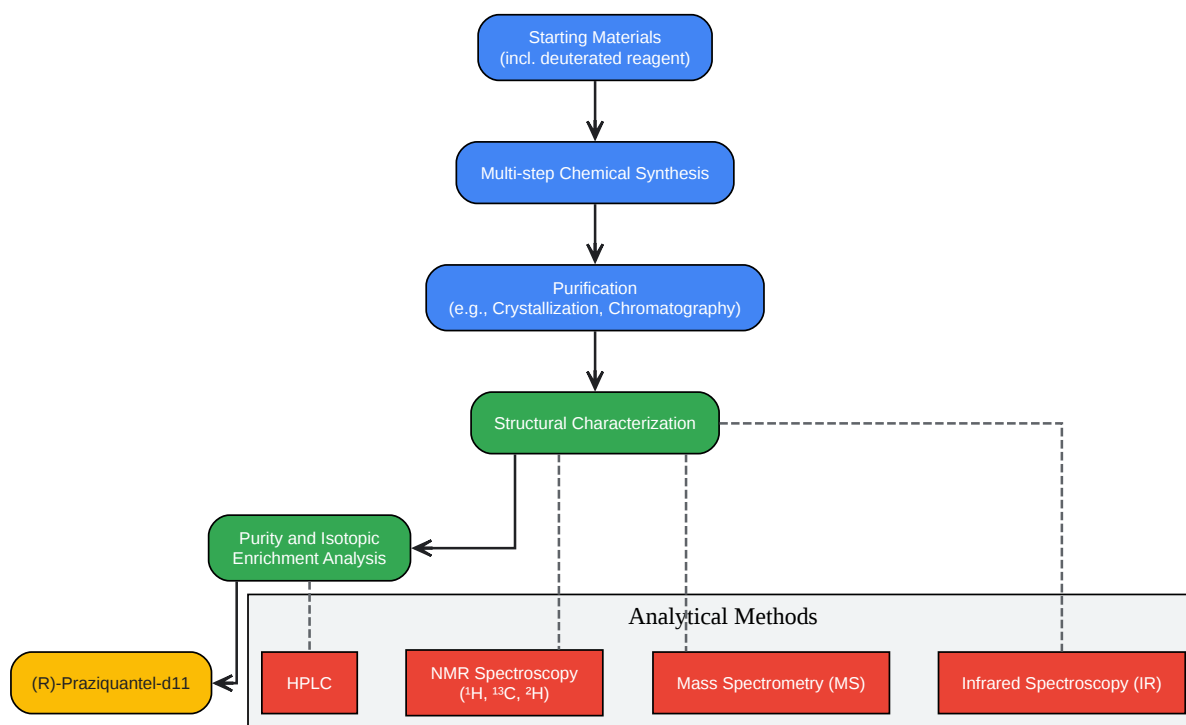


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Caption: Gq-protein coupled signaling pathway of **(R)-Praziquantel-d11** via the 5-HT2B receptor.

Synthesis and Characterization Workflow

The synthesis of (R)-Praziquantel typically involves a multi-step process, which can include resolution of the racemic mixture or an asymmetric synthesis approach.[7][8] For the deuterated analog, a deuterated starting material, such as deuterated cyclohexanecarbonyl chloride, would be incorporated in the synthesis. The final product requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.



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Caption: General workflow for the synthesis and characterization of **(R)-Praziquantel-d11**.

Applications in Research and Development

(R)-Praziquantel-d11 is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of (R)-Praziquantel in biological matrices like plasma and blood.[9][10] Its stable isotope label ensures that it co-elutes with the non-labeled analyte and experiences similar ionization efficiency, leading to accurate and precise quantification. This is critical in

pharmacokinetic and drug metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Praziquantel.[11]

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